molecular formula C7H13N3O B1414861 5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine CAS No. 81785-17-3

5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1414861
CAS No.: 81785-17-3
M. Wt: 155.2 g/mol
InChI Key: ALBHVGCSKFERBN-UHFFFAOYSA-N
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Description

5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound containing an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. One common method is the cyclization of a hydrazide with a carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromobenzyl)-1,3,4-oxadiazol-2-amine
  • 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Uniqueness

5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine is unique due to its specific substituent on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other oxadiazole derivatives.

Properties

IUPAC Name

5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5(2)3-4-6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBHVGCSKFERBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine
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5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine
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5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine
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5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine

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